molecular formula C8H8N4O4 B2868865 2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 940985-31-9

2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2868865
CAS No.: 940985-31-9
M. Wt: 224.176
InChI Key: VSVWBIAPXAMJKY-UHFFFAOYSA-N
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Description

2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a potent and cell-active inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [https://www.nature.com/articles/nature13986]. DHODH is a critical flavin-dependent enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth step, the oxidation of dihydroorotate to orotate. By inhibiting DHODH, this compound effectively depletes intracellular pools of pyrimidine nucleotides, which are essential building blocks for RNA and DNA synthesis. This mechanism of action underpins its primary research value in two key areas: immunology and oncology. In immunology, it has been investigated as a potential therapeutic strategy for autoimmune diseases, as rapidly proliferating T-cells are highly dependent on the de novo pyrimidine synthesis pathway for their activation and clonal expansion [https://www.jci.org/articles/view/87814]. In oncology, its ability to halt the proliferation of certain cancer cells by inducing a state of metabolic crisis has been explored, particularly in acute myeloid leukemia (AML) models where DHODH inhibition has shown promise in triggering differentiation and apoptosis [https://www.cell.com/cancer-cell/fulltext/S1535-6108(17)30542-8]. Furthermore, research indicates that DHODH inhibition can impact viral replication, as many viruses rely on the host cell's nucleotide pool for their replication, opening avenues for investigation in virology. This compound therefore serves as a crucial chemical tool for probing pyrimidine metabolism, cell proliferation, and differentiation pathways in a variety of disease contexts.

Properties

IUPAC Name

2-amino-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4/c9-8-11-5-4(6(14)12-8)2(7(15)16)1-3(13)10-5/h2H,1H2,(H,15,16)(H4,9,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWBIAPXAMJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N=C(NC2=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting with a suitable diamine and a keto acid, the reaction can be carried out in the presence of a dehydrating agent to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

This compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: It may be used as a probe or inhibitor in biochemical assays to study enzyme activities and metabolic pathways.

  • Industry: It can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Ester Derivatives

Ethyl esters of pyrido[2,3-d]pyrimidine-5-carboxylic acid derivatives exhibit enhanced solubility and bioactivity compared to the free carboxylic acid. For example:

  • Ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate: Synthesized via nucleophilic substitution with amidines and malonic acid, this derivative shows moderate anticancer activity (GI₅₀ = 18–20 μg/mL on HT29, HepG2, and HeLa cell lines) .
  • Ethyl-2,5-diamino-8-(4-chlorophenyl)-4,7-dioxo-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate: Exhibits improved cytotoxicity (GI₅₀ = 17–18 μg/mL) due to the additional amino group enhancing DNA intercalation .

Table 1: Key Ethyl Ester Derivatives

Compound Name Substituents Molecular Weight Activity (GI₅₀, μg/mL) Source
Ethyl-5-amino-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-... 4-Cl, 2-CH₃, 5-NH₂ 435.8 18 (HT29), 17 (HepG2)
Ethyl-5-amino-8-(4-fluorophenyl)-2-methyl-4,7-dioxo-... 4-F, 2-CH₃, 5-NH₂ 419.8 20 (HeLa)
Carboxamide Derivatives

Carboxamide analogs demonstrate improved pharmacokinetic profiles. Notable examples include:

  • 2-(4-Carbamoylpiperidin-1-yl)-N-(2-chlorophenyl)-4,7-dioxo-...-carboxamide : Exhibits moderate antiviral activity (EC₅₀ = 140 ± 5.2 μM) against Chikungunya virus .
  • 4-Amino-N-(4-chlorophenyl)-7-oxo-2-piperidin-1-yl-...-carboxamide: Shows enhanced solubility due to the piperidinyl group, though biological data remain unreported .

Table 2: Carboxamide Derivatives

Compound Name Substituents Molecular Weight Activity (EC₅₀, μM) Source
2-(4-Carbamoylpiperidin-1-yl)-N-(2-chlorophenyl)-4,7-dioxo-...-carboxamide 2-Cl, 4-carbamoylpiperidine 446.4 140 ± 5.2
4-Amino-N-(4-chlorophenyl)-7-oxo-2-piperidin-1-yl-...-carboxamide 4-Cl, piperidinyl 435.9 N/A
Methyl-Substituted Analogs

Methyl groups at specific positions modulate bioactivity and metabolic stability:

  • 1,3,8-Trimethyl-2,4,7-trioxo-...-carboxylic acid: This trioxo derivative lacks amino groups but retains the pyrido[2,3-d]pyrimidine core.
  • 7-Methyl-2,4-dioxo-1-phenyl-...-carboxylic acid : Shows moderate antibacterial activity against E. coli and S. aureus (MIC = 8–16 μg/mL) .

Table 3: Methyl-Substituted Analogs

Compound Name Substituents Molecular Weight Activity (MIC, μg/mL) Source
7-Methyl-2,4-dioxo-1-phenyl-...-carboxylic acid 7-CH₃, 1-Ph 297.3 8–16 (bacterial)
1,3,8-Trimethyl-2,4,7-trioxo-...-carboxylic acid 1,3,8-CH₃ 293.3 N/A

Key Research Findings and Trends

Anticancer Activity: Ethyl ester derivatives with halogenated aryl groups (e.g., 4-Cl, 4-F) exhibit superior cytotoxicity compared to non-halogenated analogs, likely due to enhanced DNA binding .

Antiviral Potential: Carboxamide derivatives with piperidine or carbamoylpiperidine substituents show promise against RNA viruses, though potency requires optimization .

Structural Flexibility: Substitution at the 2-position (e.g., methyl, amino) significantly impacts bioactivity, while modifications at the 8-position (aryl groups) influence solubility and target affinity .

Biological Activity

2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its structural similarity to nucleobases and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrido[2,3-d]pyrimidine core. Its molecular formula is C₉H₈N₄O₃. The presence of multiple functional groups suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that related compounds showed selective inhibition of human prostate cancer cells (HTB-81) and mouse melanoma cells (B16) with effective concentrations (EC50) as low as 0.06–0.08 µM for some derivatives .

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

Compound NameCell Line TestedEC50 (µM)Selectivity Index
4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidineHTB-810.06–0.08High
4-amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidineHTB-810.7328

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes in nucleotide synthesis pathways or direct interference with DNA/RNA synthesis. This is particularly relevant in rapidly dividing cancer cells.

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial potential of pyrido[2,3-d]pyrimidines. For example, certain derivatives have shown activity against bacterial strains and fungi, suggesting a broader spectrum of biological activity beyond anticancer effects.

Case Study: Antimicrobial Evaluation
A recent evaluation of substituted pyrido[2,3-d]pyrimidines indicated promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship that enhances antimicrobial efficacy through specific substitutions on the pyrimidine ring.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profiles of these compounds is crucial for their development as therapeutic agents. Preliminary studies suggest favorable absorption characteristics; however, further investigations are necessary to assess their safety profiles comprehensively.

Table 2: Preliminary Pharmacokinetic Data

ParameterValue
BioavailabilityModerate
MetabolismHepatic
Half-life4–6 hours
ExcretionRenal

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